![molecular formula C10H11N3O2 B13072611 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds. These compounds are known for their significant biological activities and are used in various medicinal and pharmaceutical applications . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a propan-2-yl group at the 7th position and a carboxylic acid group at the 3rd position.
Preparation Methods
The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .
Chemical Reactions Analysis
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of kinase inhibitors, serotonin receptor antagonists, and hepatitis C virus inhibitors . It also finds applications in the development of PET tumor imaging agents and inhibitors of amyloid-beta peptide aggregation . Additionally, its fluorescent properties make it useful in materials science for the development of optical applications .
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides and 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique propan-2-yl group at the 7th position and the carboxylic acid group at the 3rd position of this compound contribute to its distinct properties and applications.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-3-4-11-9-7(10(14)15)5-12-13(8)9/h3-6H,1-2H3,(H,14,15) |
InChI Key |
ROVBSFTYELWIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=NC2=C(C=NN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



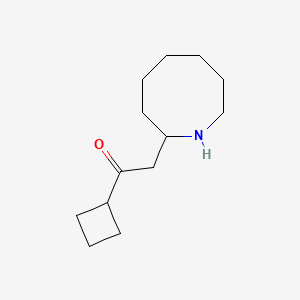
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
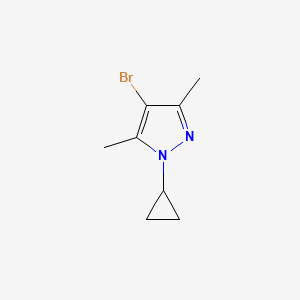
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
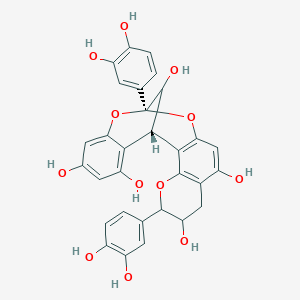
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
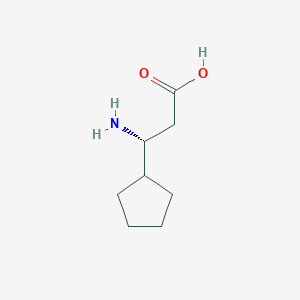

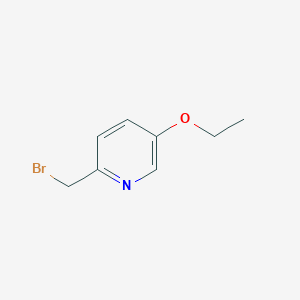
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
